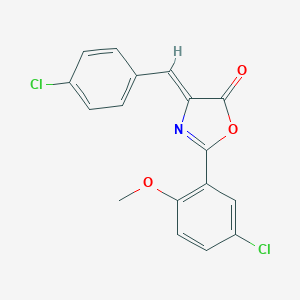
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as CBMO, is a chemical compound that has shown potential as a therapeutic agent in scientific research.
Mécanisme D'action
The mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through several pathways. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have several biochemical and physiological effects. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the expression of several genes involved in cancer cell proliferation and survival. In inflammation research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to reduce the production of several pro-inflammatory cytokines. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to increase the activity of GABA receptors, leading to decreased anxiety and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potency. (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have significant effects at low concentrations, making it a useful tool for studying biological pathways. However, one limitation of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is its solubility. (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one research. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one could be further studied for its potential use in combination with other cancer therapies. In inflammation research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one could be studied for its potential use in treating chronic inflammatory diseases, such as rheumatoid arthritis. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one could be studied for its potential use in treating epilepsy and other seizure disorders. Additionally, further studies could be conducted to better understand the mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one and to identify other potential therapeutic applications.
Méthodes De Synthèse
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxybenzoic acid with 4-chlorobenzaldehyde in the presence of a base and a catalyst. The resulting product is then cyclized to form the oxazole ring. Several other methods have also been reported in the literature.
Applications De Recherche Scientifique
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in a variety of therapeutic applications, including cancer, inflammation, and neurological disorders. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Inflammation research has indicated that (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have potential as an anti-convulsant and anti-anxiety agent.
Propriétés
Nom du produit |
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C17H11Cl2NO3 |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-7-6-12(19)9-13(15)16-20-14(17(21)23-16)8-10-2-4-11(18)5-3-10/h2-9H,1H3/b14-8- |
Clé InChI |
ASCIIIYRFWDHMK-ZSOIEALJSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)
![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)

![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299119.png)
![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)
![(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one](/img/structure/B299123.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299124.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B299125.png)